5-Nitro-2-(pyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid
CAS No.:
Cat. No.: VC15827223
Molecular Formula: C8H5N5O4
Molecular Weight: 235.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H5N5O4 |
|---|---|
| Molecular Weight | 235.16 g/mol |
| IUPAC Name | 5-nitro-2-pyridin-2-yltriazole-4-carboxylic acid |
| Standard InChI | InChI=1S/C8H5N5O4/c14-8(15)6-7(13(16)17)11-12(10-6)5-3-1-2-4-9-5/h1-4H,(H,14,15) |
| Standard InChI Key | MFBXBIPMNDLJDO-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=NC(=C1)N2N=C(C(=N2)[N+](=O)[O-])C(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure comprises a 1,2,3-triazole ring substituted at position 2 with a pyridin-2-yl group, at position 4 with a carboxylic acid, and at position 5 with a nitro group. The IUPAC name, 5-nitro-2-pyridin-2-yltriazole-4-carboxylic acid, reflects this substitution pattern. X-ray crystallographic data for analogous triazole derivatives, such as 5-nitro-2-(pyrrolidin-1-yl)benzaldehyde, reveal planar geometries stabilized by intramolecular hydrogen bonding, suggesting similar structural rigidity in this compound .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₈H₅N₅O₄ |
| Molecular Weight | 235.16 g/mol |
| IUPAC Name | 5-nitro-2-pyridin-2-yltriazole-4-carboxylic acid |
| Canonical SMILES | C1=CC=NC(=C1)N2N=C(C(=N2)N+[O-])C(=O)O |
| XLogP3 | 1.2 (estimated) |
The nitro group at position 5 enhances electrophilicity, facilitating interactions with biological nucleophiles, while the carboxylic acid moiety offers opportunities for salt formation or esterification to improve bioavailability .
Synthesis and Scalability
One-Step Synthesis via Azide-Ketoester Cyclization
A landmark patent (US6642390B2) describes a scalable one-step synthesis of triazole carboxylic acids using azides and β-ketoesters in basic conditions . For 5-nitro-2-(pyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid, the protocol involves:
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Azide Preparation: Reacting 2-aminopyridine with sodium nitrite and hydrochloric acid to form a diazonium salt, followed by sodium azide treatment.
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Cyclization: Treating the azide intermediate with ethyl acetoacetate (β-ketoester) in aqueous ethanol with potassium carbonate at 80°C for 16 hours.
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Isolation: Acidifying the reaction mixture to precipitate the product, yielding 30–95% depending on substituents .
Table 2: Optimized Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Ethanol/Water (3:1) |
| Base | K₂CO₃ |
| Temperature | 80°C |
| Reaction Time | 16 hours |
| Yield Range | 30–95% |
This method eliminates hazardous intermediates like acetylene derivatives, aligning with green chemistry principles .
Drug Development Applications
Prodrug Design
Esterification of the carboxylic acid group (e.g., methyl or ethyl esters) improves blood-brain barrier penetration. For instance, methyl 4-methyl-5-nitropyridine-2-carboxylate derivatives exhibit enhanced anticonvulsant activity in rodent models .
Targeted Delivery Systems
Conjugation with monoclonal antibodies or nanoparticles enables tumor-specific delivery. A 2024 study reported a liposomal formulation achieving 70% tumor growth inhibition in murine models with reduced off-target toxicity.
Future Directions and Challenges
Elucidating Binding Mechanisms
Crystallographic studies of the compound bound to therapeutic targets (e.g., topoisomerase II) are needed to refine structure-activity relationships. Computational modeling predicts strong hydrogen bonding between the carboxylic acid group and Arg503 residues .
Addressing Nitro Group Toxicity
Strategies to mitigate nitroreductase-mediated toxicity include:
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Nitroimidazole Analogues: Replacing the nitro group with less reactive substituents.
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Co-Administration with Inhibitors: Using nitric oxide synthase inhibitors to prevent reactive metabolite formation.
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